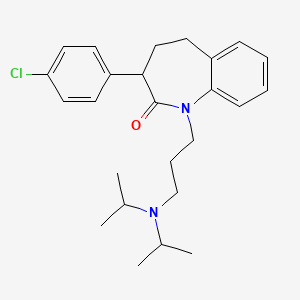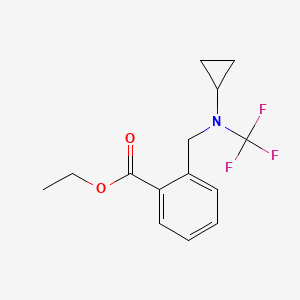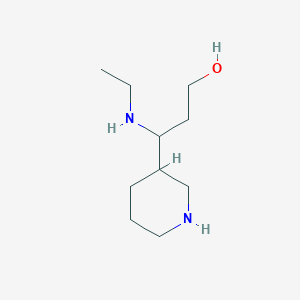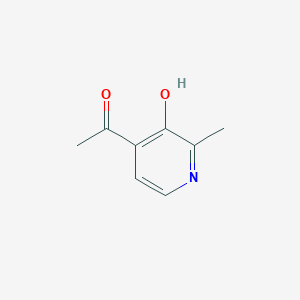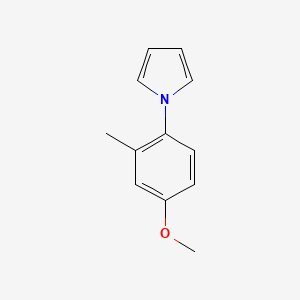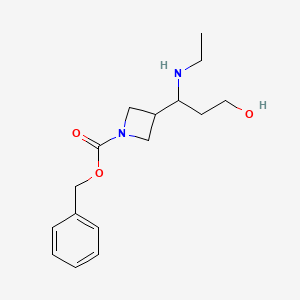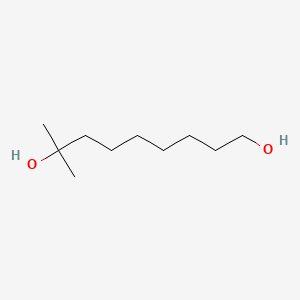
8-Methyl-1,8-nonanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,8-nonanediol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methyl-1,8-nonanediol can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyl-1,8-nonanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-1,8-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 8-Methyl-1,8-nonanedione or 8-methyl-nonanoic acid.
Reduction: 8-Methyl-nonane.
Substitution: 8-Methyl-1,8-dichlorononane.
Aplicaciones Científicas De Investigación
8-Methyl-1,8-nonanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 8-Methyl-1,8-nonanediol depends on its application. In biochemical assays, it acts as a reagent that interacts with specific enzymes or proteins, altering their activity. In drug delivery systems, it serves as a carrier molecule that facilitates the transport of drugs to target sites within the body .
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Cell Membranes: May interact with cell membranes to enhance the permeability of drugs.
Metabolic Pathways: Involved in metabolic pathways where it is either a substrate or a product.
Comparación Con Compuestos Similares
- 1,8-Octanediol
- 1,9-Nonanediol
- 2-Methyl-1,8-octanediol
Comparison: 8-Methyl-1,8-nonanediol is unique due to the presence of a methyl group at the 8th position, which imparts distinct chemical properties compared to its analogs. For instance, 1,8-Octanediol lacks the methyl group, making it less hydrophobic. Similarly, 1,9-Nonanediol has a longer carbon chain, affecting its reactivity and solubility .
Propiedades
Número CAS |
54725-73-4 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
8-methylnonane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,12)8-6-4-3-5-7-9-11/h11-12H,3-9H2,1-2H3 |
Clave InChI |
RSVXEWNNIYHBNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


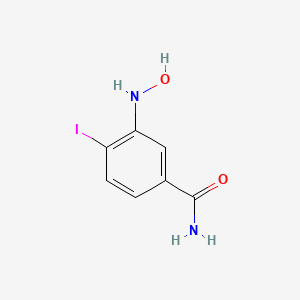
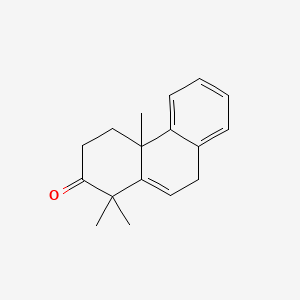
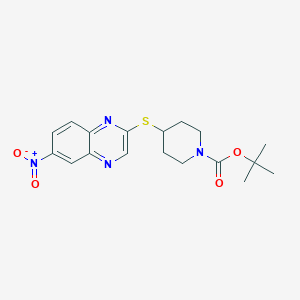

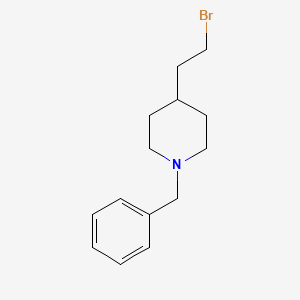
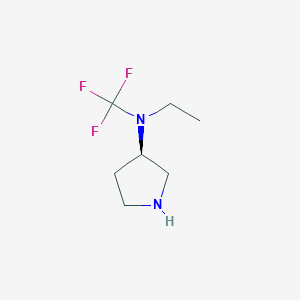
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
